molecular formula C16H23BFNO3 B1486999 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide CAS No. 2246699-14-7

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

Cat. No. B1486999
CAS RN: 2246699-14-7
M. Wt: 307.2 g/mol
InChI Key: UPQIIIXTSCMNCR-UHFFFAOYSA-N
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Description

“N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide” is a complex organic compound. It contains a fluorine atom, a phenyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a 2-methylpropanamide group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR, NMR, and MS . Density functional theory (DFT) can be applied to calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Boronic acid pinacol ester compounds, which this compound appears to contain, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds, including boric acid ester intermediates with benzene rings, have been conducted through a multi-step substitution reaction. The structures were confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, and further analyzed using density functional theory (DFT). These studies reveal insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals, highlighting the compounds' physicochemical properties (Huang et al., 2021).

Enhanced Brightness Emission-Tuned Nanoparticles

Research on heterodifunctional polyfluorene building blocks for creating nanoparticles with bright fluorescence emission has been conducted. These nanoparticles, formed through Suzuki-Miyaura chain growth polymerization, demonstrate high quantum yields and can have their emission wavelengths tuned for specific applications. This highlights the potential use of related boric acid ester compounds in developing fluorescent materials for biological and material sciences (Fischer et al., 2013).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives has been synthesized, showcasing significant antitubercular and antibacterial activities. The research emphasizes the potential medicinal applications of these compounds, including their interactions with target enzymes, which could be relevant for developing new therapeutic agents (Bodige et al., 2020).

Highly Sensitive Hydrogen Peroxide Vapor Detection

Developments in the field of hydrogen peroxide vapor detection have been made using boron ester compounds. These studies reveal the design and synthesis of organic thin-film fluorescence probes that show fast deboronation velocity in the presence of hydrogen peroxide vapor, indicating the utility of these compounds in explosive detection and environmental monitoring (Fu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, in the field of medicine, fluorine-containing compounds often have high biological activity, strong stability, and drug resistance .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications, particularly in the field of medicine given the presence of a fluorine atom and an amide group .

properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-10(2)14(20)19-12-9-7-8-11(13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQIIIXTSCMNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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